2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMFHRISYNPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 2-hydroxyphenylacetonitrile (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. Imidazole (1.2 equiv) is added as a base to deprotonate the hydroxyl group, followed by TBDMSCl (1.1 equiv). The reaction mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Workup involves quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography to yield the silylated product.
Key Parameters
-
Solvent : DMF ensures solubility of both the phenolic substrate and silylating agent.
-
Base : Imidazole minimizes side reactions compared to bulkier bases.
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12–24 h |
| Solvent | DMF |
| Base | Imidazole |
| Catalyst | None |
| Step | Conditions | Yield (%) |
|---|---|---|
| Silylation | TBDMSCl, DMF, 25°C | 90 |
| Bromination | PBr₃, DCM, 0°C | 85 |
| Cyanation | NaCN, DMSO, 60°C | 75 |
Blaise Condensation with Silyl-Protected Intermediates
Adapting methodologies from WO2014203045A1, the Blaise condensation offers a route to introduce the nitrile group via zinc-mediated reactions.
Procedure
-
Reformatsky Reagent Preparation :
Zinc dust is activated with 1,2-dibromoethane in tetrahydrofuran (THF), followed by addition of tert-butyl bromoacetate to form the Reformatsky reagent. -
Condensation :
A silyl-protected 2-hydroxybenzaldehyde derivative (e.g., 2-[(tert-butyldimethylsilyl)oxy]benzaldehyde) is reacted with the Reformatsky reagent at 65°C for 24 hours. -
Oxidation and Hydrolysis :
The intermediate β-hydroxy ester is oxidized to the nitrile using TEMPO/Cu(I) systems.
Advantages
-
Stereocontrol : Zinc-mediated reactions favor syn-addition, enabling diastereoselectivity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact | Cost Efficiency |
|---|---|---|---|---|
| Direct Silylation | 85–92 | High | Low (green solvents) | Moderate |
| Cyanation | 70–78 | Moderate | Moderate (NaCN waste) | Low |
| Blaise Condensation | 65–72 | Low | High (metal waste) | High |
Critical Evaluation
-
Direct Silylation excels in simplicity and yield but requires expensive TBDMSCl.
-
Cyanation is cost-effective but generates stoichiometric metal waste.
-
Blaise Condensation offers stereochemical control but suffers from scalability issues.
Chemical Reactions Analysis
Deprotection of the TBDMS Group
The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses. Key deprotection methods include:
Mechanism : Fluoride ions cleave the Si–O bond via nucleophilic displacement, regenerating the phenolic hydroxyl group. The reaction is highly efficient in anhydrous THF but may require acidic workup for aqueous HF .
Stability Under Acidic and Basic Conditions
The TBDMS group exhibits robustness under mild conditions but degrades under prolonged exposure to strong acids or bases:
Functionalization of the Aromatic Ring
The electron-withdrawing nitrile group meta-directs electrophilic substitution on the phenyl ring. Reported transformations include:
Nitration
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 2-[2-[(TBDMS)oxy]-5-nitrophenyl]acetonitrile | 60% |
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 h | 2-[2-[(TBDMS)oxy]-5-bromophenyl]acetonitrile | 55% |
Reactivity of the Nitrile Group
The acetonitrile moiety undergoes characteristic nitrile transformations, though specific data for this compound is limited. The following reactions are extrapolated from analogous systems:
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Hydrolysis to amide | H₂O₂, NaOH (aq) | 2-[2-[(TBDMS)oxy]phenyl]acetamide | Requires heating |
| Reduction to amine | LiAlH₄, THF | 2-[2-[(TBDMS)oxy]phenyl]ethylamine | Limited experimental data |
Scientific Research Applications
Organic Synthesis
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile serves as an important building block in organic synthesis. Its silyl ether functionality allows for selective reactions under mild conditions, making it useful in the synthesis of more complex molecules. The compound can be employed in:
- Nucleophilic substitutions : The acetonitrile group can participate in nucleophilic attack, facilitating the formation of various derivatives.
- Synthesis of pharmaceuticals : It is often used as an intermediate in the preparation of biologically active compounds.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Research has indicated potential applications in:
- Anticancer agents : Variants of this compound have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial activity : Studies suggest that derivatives may possess significant antibacterial properties.
Material Science
Due to its unique chemical properties, this compound is explored for applications in material science:
- Silicon-based materials : Its silyl group can be utilized to modify silica surfaces or create hybrid organic-inorganic materials.
- Polymer chemistry : It can serve as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as therapeutic agents.
Case Study 2: Synthesis of Novel Antibiotics
Researchers synthesized a series of antibiotics using this compound as a precursor. These compounds demonstrated enhanced activity against resistant bacterial strains, highlighting the compound's utility in addressing antibiotic resistance.
Summary Table of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in nucleophilic substitutions |
| Medicinal Chemistry | Potential drug candidates with anticancer and antimicrobial properties | Derivatives show cytotoxicity against cancer cells |
| Material Science | Modification of materials for enhanced properties | Hybrid organic-inorganic materials |
Mechanism of Action
The mechanism of action of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is primarily related to its ability to act as a protecting group for phenolic hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the phenol site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild conditions, revealing the free phenol for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile with structurally related acetonitrile derivatives:
Key Comparative Analysis
Protecting Group Stability The TBS group in the target compound offers superior stability under basic and nucleophilic conditions compared to the BOC group in BOC-ON, which is cleaved under acidic conditions (e.g., trifluoroacetic acid) . Methoxybenzyl ethers (e.g., in C₁₆H₁₅NO₂) are photolabile, enabling deprotection under UV light, unlike TBS .
Electronic Effects Electron-withdrawing groups (e.g., trifluoroethoxy in C₁₁H₁₀F₃NO₂) reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance. In contrast, the TBS group is electron-donating, activating the ring toward electrophiles .
Steric Hindrance
- Ortho-substituted TBS (target compound) introduces significant steric bulk, limiting rotational freedom and influencing reaction regioselectivity. Para-substituted analogues (e.g., compound 217 in ) exhibit reduced steric effects.
Functional Versatility
- Compound 217 contains a hydroxy group and hexenyl chain , enabling participation in hydrogen bonding and cycloaddition reactions, respectively . The target compound’s acetonitrile moiety is more suited for nucleophilic additions (e.g., Grignard reactions).
Applications
- BOC-ON is widely used in peptide synthesis due to its mild deprotection , while the TBS-protected compound is favored in antibacterial agent development for its metabolic stability .
Research Findings and Trends
- Ortho vs. Para Substitution : Ortho-TBS derivatives exhibit lower solubility in polar solvents (e.g., DMSO) compared to para-substituted analogues due to increased steric hindrance .
- Fluorinated Derivatives: Compounds like C₁₁H₁₀F₃NO₂ demonstrate enhanced bioavailability in agrochemical screens, attributed to fluorine’s electronegativity and lipophilicity .
- Silicon vs. Carbon-Based Protecting Groups : TBS ethers outperform carbon-based groups (e.g., methoxybenzyl) in multistep syntheses due to their orthogonal deprotection pathways .
Biological Activity
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile, with the CAS number 2338684-84-5, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C14H21NOSi
- Molecular Weight : 247.41 g/mol
- IUPAC Name : 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetonitrile
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and interactions with various molecular targets.
The compound is believed to exert its biological effects through:
- Inhibition of Kinases : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although specific IC50 values for this compound are not yet well-documented.
In Vitro Studies
A study focused on similar compounds indicated that modifications in the phenyl moiety could enhance cytotoxicity against various cancer cell lines. For instance, compounds with cyano groups exhibited varying degrees of inhibitory activity against TrkB and ALK kinases, suggesting that structural variations significantly influence biological activity .
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| 2c | TrkB | 0.5 | High |
| 2d | ALK | 23 | Moderate |
This table illustrates how closely related compounds can vary in potency and selectivity, hinting at the potential for this compound to be optimized for better efficacy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Related studies indicate that compounds with similar structures demonstrate:
Q & A
Q. What are the established synthetic routes for preparing 2-[2-[(tert-butyldimethylsilyl)oxy]phenyl]acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves silylation of a phenolic precursor. For example, a hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous DMF or THF . Subsequent nitrile introduction may employ cyanation via nucleophilic substitution (e.g., using KCN or NaCN) or via a Rosenmund-von Braun reaction with CuCN. Key factors affecting yield include:
- Temperature : Silylation reactions often proceed at 0–25°C to avoid desilylation.
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance silyl ether stability.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard .
Q. How can researchers optimize purification and characterize the compound’s purity?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, 5–20% ethyl acetate in hexane) to separate silyl-protected intermediates. For trace impurities, recrystallization from ethanol/water mixtures is effective .
- Characterization :
- NMR : H and C NMR should confirm the tert-butyldimethylsilyl (TBS) group (δ ~0.2 ppm for Si-CH) and nitrile absence of hydrolysis (no NH or CO signals) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) assess purity >98% .
Advanced Research Questions
Q. What are the kinetic and thermodynamic challenges in maintaining the stability of the TBS group during reactions involving the nitrile moiety?
- Methodological Answer : The TBS group is sensitive to acidic/basic conditions and nucleophilic attack. For example:
- Acidic hydrolysis : Monitor pH during reactions (maintain pH >5) to prevent cleavage of the silyl ether. Use buffered conditions if necessary .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C, but prolonged heating above 100°C in solution risks gradual desilylation .
- Mitigation : Replace polar protic solvents (e.g., methanol) with anhydrous DCM or THF to stabilize the TBS group .
Q. How can contradictory data on the reactivity of the nitrile group in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in catalytic coupling (e.g., Suzuki-Miyaura) may arise from:
- Nitrile coordination : The nitrile can bind to palladium catalysts, deactivating them. Use stronger ligands (e.g., XPhos) or switch to copper-mediated protocols (e.g., Ullmann coupling) .
- Side reactions : Hydrolysis of nitrile to amide under basic conditions can occur. Confirm reaction progress via IR spectroscopy (CN stretch ~2250 cm) and adjust base strength (e.g., use KCO instead of NaOH) .
Q. What advanced spectroscopic or crystallographic methods validate the compound’s structure and electronic properties?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., at 100 K) confirms bond lengths (C≡N: ~1.16 Å) and dihedral angles between the silyl-protected phenyl ring and acetonitrile moiety .
- DFT calculations : Compare experimental C NMR shifts with computed values (B3LYP/6-31G*) to assess electronic effects of the TBS group on the nitrile’s electron-withdrawing capacity .
Data Contradiction Analysis
Q. How should researchers address variability in reported melting points and solubility profiles?
- Methodological Answer : Discrepancies may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., acetonitrile vs. toluene) and analyze via PXRD .
- Impurity profiles : Use mass spectrometry (HRMS-ESI) to detect trace silyl ether hydrolysis byproducts (e.g., phenolic derivatives) that alter physical properties .
Applications in Complex Synthesis
Q. What strategies enable the use of this compound in multi-step syntheses (e.g., natural product derivatization)?
- Methodological Answer :
- Orthogonal protection : The TBS group is stable under hydrogenation conditions (H, Pd/C), allowing nitrile reduction to amines without deprotection .
- Cyanohydrin formation : React with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH) to generate chiral cyanohydrins, monitored by chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
